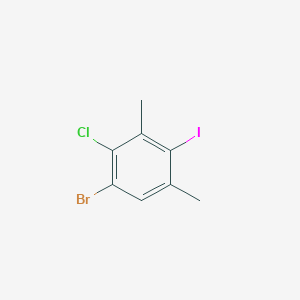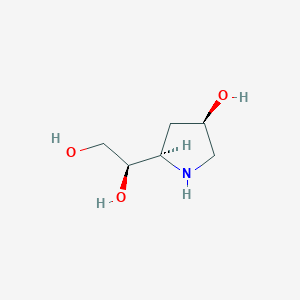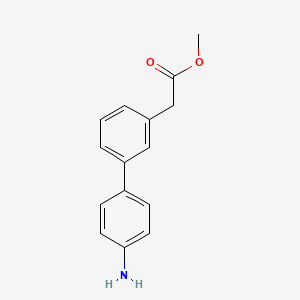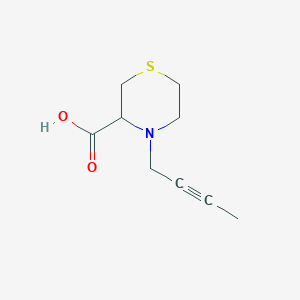
5-Bromo-4-chloro-2-iodo-m-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-iodo-m-xylene: is an organic compound with the molecular formula C8H7BrClI It is a derivative of m-xylene, where the hydrogen atoms at positions 5, 4, and 2 are replaced by bromine, chlorine, and iodine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-iodo-m-xylene typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with m-xylene, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom.
Iodination: Finally, the chlorinated product undergoes iodination using iodine and an oxidizing agent such as nitric acid to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-iodo-m-xylene can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as hydroxyl, cyano, or amino derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Corresponding hydrocarbons or partially reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : 5-Bromo-4-chloro-2-iodo-m-xylene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: : In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: : The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique halogenation pattern can be exploited to design molecules with specific biological activities.
Industry: : In the industrial sector, this compound is used in the manufacture of specialty chemicals, including flame retardants, plasticizers, and stabilizers.
Mecanismo De Acción
The precise mechanism of action of 5-Bromo-4-chloro-2-iodo-m-xylene is not fully understood. it is believed to function as a Lewis acid, forming complexes with substrate molecules and facilitating various chemical reactions. The halogen atoms in the compound can participate in halogen bonding, influencing the reactivity and selectivity of the compound in different chemical environments.
Comparación Con Compuestos Similares
5-Bromo-2-iodo-m-xylene: Similar structure but lacks the chlorine atom.
4-Chloro-2-iodo-m-xylene: Similar structure but lacks the bromine atom.
5-Bromo-4-chloro-m-xylene: Similar structure but lacks the iodine atom.
Uniqueness: 5-Bromo-4-chloro-2-iodo-m-xylene is unique due to the presence of three different halogen atoms, which imparts distinct chemical properties
Propiedades
Fórmula molecular |
C8H7BrClI |
|---|---|
Peso molecular |
345.40 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-4-iodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H7BrClI/c1-4-3-6(9)7(10)5(2)8(4)11/h3H,1-2H3 |
Clave InChI |
MVIPGSYIBWHXAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1I)C)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Difluoromethoxy)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12860883.png)
![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)



![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12860920.png)
![5-Benzyl-N-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B12860922.png)

![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)


